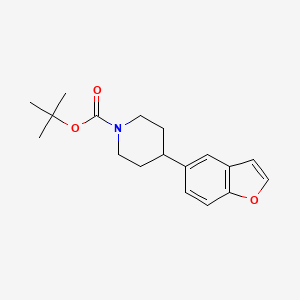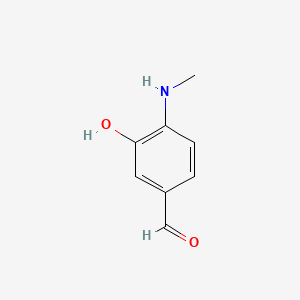
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinyl group, a naphthalene ring, and an oxoacetamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:
Formation of the hydrazinyl intermediate: This step involves the reaction of 2-methyl-3-phenylallylidene with hydrazine under controlled conditions.
Coupling with naphthalene derivative: The hydrazinyl intermediate is then reacted with a naphthalene derivative to form the final compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the hydrazinyl or oxoacetamide groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(phenyl)-2-oxoacetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-2-yl)-2-oxoacetamide: Similar structure but with a different position of the naphthalene ring.
Uniqueness
The uniqueness of 2-(2-(2-Methyl-3-phenylallylidene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
769148-46-1 |
|---|---|
Molekularformel |
C22H19N3O2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N'-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C22H19N3O2/c1-16(14-17-8-3-2-4-9-17)15-23-25-22(27)21(26)24-20-13-7-11-18-10-5-6-12-19(18)20/h2-15H,1H3,(H,24,26)(H,25,27)/b16-14+,23-15+ |
InChI-Schlüssel |
HTPUEJHJXYMTDX-IECGRNSXSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14120230.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B14120239.png)
![1-[4-[(fluorosulfonyl)oxy]phenyl]-1,2-dihydro-5H-Tetrazole-5-thione](/img/structure/B14120244.png)
![(2S)-3-[4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B14120245.png)

![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14120263.png)




![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)

